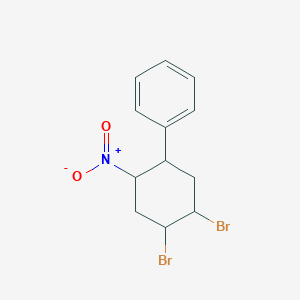
(4,5-Dibromo-2-nitrocyclohexyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,5-Dibromo-2-nitrocyclohexyl)benzene is a chemical compound with the molecular formula C12H13Br2NO2 It is characterized by the presence of two bromine atoms and a nitro group attached to a cyclohexyl ring, which is further connected to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dibromo-2-nitrocyclohexyl)benzene typically involves the bromination and nitration of cyclohexylbenzene. The process begins with the bromination of cyclohexylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide. This step introduces bromine atoms at the 4 and 5 positions of the cyclohexyl ring. Subsequently, the nitration of the dibromo compound is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
(4,5-Dibromo-2-nitrocyclohexyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or other reduced products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Compounds with substituted functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
(4,5-Dibromo-2-nitrocyclohexyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4,5-Dibromo-2-nitrocyclohexyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and nitro groups allows the compound to participate in various chemical reactions, influencing its biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4,5-Dibromo-1,2-diaminobenzene
- 4,5-Dibromo-1,2-diaminocyclohexane
- 4,5-Dibromo-2-nitrobenzene
Uniqueness
(4,5-Dibromo-2-nitrocyclohexyl)benzene is unique due to the combination of bromine and nitro groups on a cyclohexyl ring attached to a benzene ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
5330-52-9 |
|---|---|
Fórmula molecular |
C12H13Br2NO2 |
Peso molecular |
363.04 g/mol |
Nombre IUPAC |
(4,5-dibromo-2-nitrocyclohexyl)benzene |
InChI |
InChI=1S/C12H13Br2NO2/c13-10-6-9(8-4-2-1-3-5-8)12(15(16)17)7-11(10)14/h1-5,9-12H,6-7H2 |
Clave InChI |
ZZMHCBQSLIKVAU-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CC(C1Br)Br)[N+](=O)[O-])C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


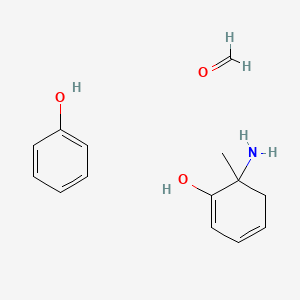
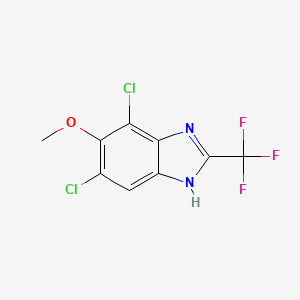
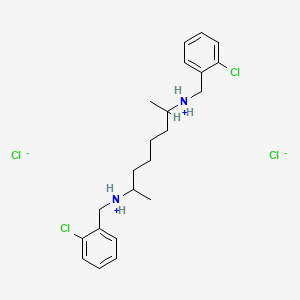
![2-Anthracenesulfonic acid, 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B13766491.png)
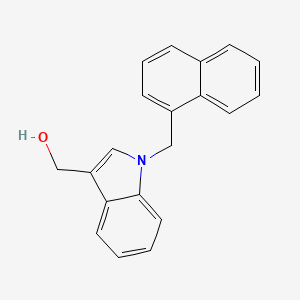
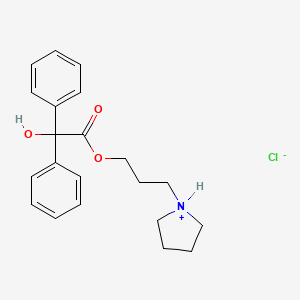

![diaminomethylidene-[5-(3,4,5-trimethoxybenzoyl)oxypentyl]azanium;sulfate](/img/structure/B13766520.png)
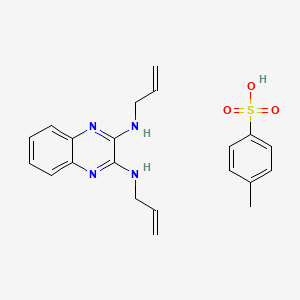
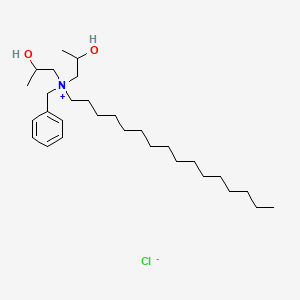
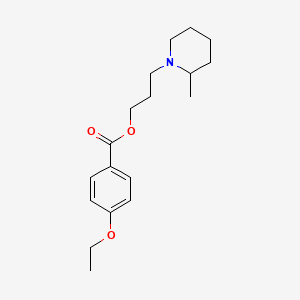

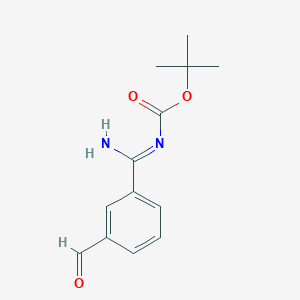
![N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide](/img/structure/B13766564.png)
